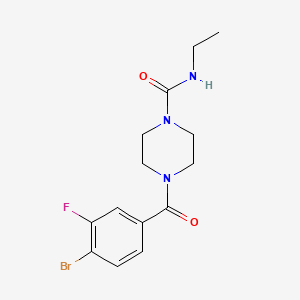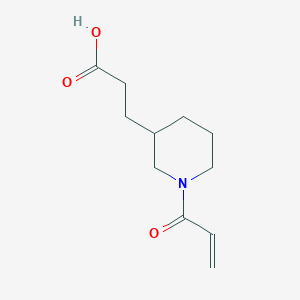
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The exact mode of binding and inhibition may vary depending on the enzyme and the specific compound used.
Biochemical and Physiological Effects:
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been reported to affect the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, DNA repair, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide in lab experiments is its broad range of potential applications. It can be used to study the activity of various enzymes and their role in cellular processes. It can also be used to investigate the mechanisms of action of anticancer, anti-inflammatory, and antiviral drugs. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the concentration and duration of exposure to minimize any adverse effects.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, the compound's pharmacokinetics and toxicity profile need to be further studied to determine its suitability for clinical use.
Synthesemethoden
The synthesis of 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide involves the reaction of 5-bromo-8-hydroxyquinoline with pyridine-3-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in good yields after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and protein kinase. It has also been reported to possess anticancer, anti-inflammatory, and antiviral properties.
Eigenschaften
IUPAC Name |
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-11-7-12(9-16-8-11)21(19,20)18-13-5-1-3-10-4-2-6-17-14(10)13/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSFGAQWMLNPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=CN=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)

![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)

![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)